ardisicrenoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

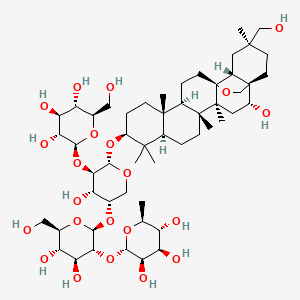

Ardisicrenoside A is a triterpenoid saponin isolated from the roots of the plant Ardisia crenata. This compound belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ardisicrenoside A typically involves extraction from the roots of Ardisia crenata. The roots are first defatted using petroleum ether, followed by extraction with chloroform and methanol. The methanol extract is then subjected to chromatography using various techniques such as Diaion HP-20, silica gel, and octadecyl silica gel. Further purification is achieved through repeated high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: While the extraction method described above is suitable for laboratory-scale preparation, industrial production would require optimization for higher yield and purity. This could involve scaling up the extraction process, improving the efficiency of chromatographic techniques, and ensuring consistent quality control measures.

化学反応の分析

Types of Reactions: Ardisicrenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, often using glycosyl donors and catalysts under specific conditions.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can be further studied for their biological activities .

科学的研究の応用

Chemistry: It serves as a model compound for studying the structure-activity relationship of triterpenoid saponins.

Biology: Ardisicrenoside A exhibits significant anti-inflammatory and anti-tumor activities, making it a valuable compound for biological research.

Medicine: Due to its anti-inflammatory properties, this compound is being investigated for its potential use in treating inflammatory diseases and cancer.

作用機序

Ardisicrenoside A exerts its effects through various molecular targets and pathways. It inhibits the activity of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells. This elevation in cAMP levels results in the modulation of various cellular processes, including inflammation and cell proliferation. Additionally, this compound interacts with specific receptors and enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

類似化合物との比較

Ardisicrenoside A is structurally similar to other triterpenoid saponins isolated from Ardisia crenata, such as ardisicrenoside C, ardisicrenoside D, and ardisicrenoside H. it is unique in its specific glycosylation pattern and biological activities. For instance:

Ardisicrenoside C: Similar in structure but differs in the sugar moieties attached to the aglycone.

Ardisicrenoside D: Contains different functional groups, leading to variations in biological activity.

Ardisicrenoside H: Exhibits distinct anti-fungal properties compared to this compound.

These differences highlight the uniqueness of this compound and its potential for specific therapeutic applications.

生物活性

Ardisicrenoside A is a compound derived from the plant species Ardisia crenata, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a triterpenoid saponin, a class of compounds recognized for their various biological effects, including anti-cancer, anti-inflammatory, and immunomodulatory properties. The structural complexity of saponins often correlates with their biological activity, making them a subject of interest in medicinal chemistry and pharmacology.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : this compound disrupts the cell cycle in cancer cells, leading to growth inhibition. For instance, it has been observed to arrest cells at the G2/M phase.

- Induction of Apoptosis : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptotic pathways in various cancer cell lines such as breast and liver cancer cells .

Table 1: Summary of Anti-Cancer Effects

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Apoptosis induction | Significant reduction in cell viability |

| Study 2 | HepG2 (Liver Cancer) | Cell cycle arrest | G2/M phase arrest observed |

| Study 3 | HeLa (Cervical Cancer) | Caspase activation | Increased apoptosis markers |

2. Anti-Inflammatory Properties

This compound also exhibits notable anti-inflammatory effects:

- Cytokine Modulation : The compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Inhibition of NF-kB Pathway : It inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Table 2: Summary of Anti-Inflammatory Effects

| Study | Model | Mechanism | Result |

|---|---|---|---|

| Study 1 | RAW 264.7 Macrophages | Cytokine inhibition | Decreased levels of TNF-α |

| Study 2 | Mouse Model | NF-kB inhibition | Reduced inflammation markers |

3. Immunomodulatory Effects

The immunomodulatory effects of this compound are significant:

- Enhancement of Immune Response : It has been demonstrated to enhance the production of antibodies and activate T-cells, indicating its potential as an immune booster.

- Potential Use in Vaccines : Its ability to modulate immune responses suggests it could be utilized in vaccine formulations to enhance efficacy .

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

-

Case Study on Breast Cancer :

- Objective : To evaluate the efficacy of this compound in MCF-7 breast cancer cells.

- Findings : Treatment resulted in a significant decrease in cell proliferation and increased apoptosis markers.

-

Case Study on Inflammation :

- Objective : To assess the anti-inflammatory effects using a mouse model.

- Findings : Mice treated with this compound showed reduced paw swelling and lower levels of inflammatory cytokines.

The mechanisms underlying the biological activities of this compound involve:

- Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as MAPK and PI3K/Akt, affecting cell survival and proliferation.

- Alteration of Gene Expression : It influences the expression levels of genes associated with apoptosis and inflammation.

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H88O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h23-46,54-66H,8-22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTSWSWZQNISIB-LLEYBADXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)CO)C)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H88O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。